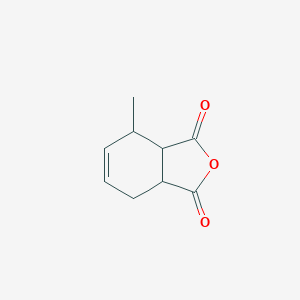

1,2,3,6-Tetrahydro-3-methylphthalic anhydride

Vue d'ensemble

Description

1,2,3,6-Tetrahydro-3-methylphthalic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154772. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,2,3,6-Tetrahydro-3-methylphthalic anhydride (THMPA) is a cyclic anhydride with the molecular formula CHO and a molecular weight of approximately 166.17 g/mol. It is recognized for its utility in various industrial applications, particularly as a hardener for epoxy resins. This article reviews the biological activities associated with THMPA, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

THMPA has been investigated for several biological activities, including:

- Inhibition of Advanced Glycation End Products (AGEs) : THMPA has been shown to inhibit the formation of AGEs, which are implicated in diabetic complications and aging. By preventing AGE formation, THMPA may contribute to improved wound healing and reduced inflammation in diabetic models .

- Nitric Oxide Synthase (NOS) Inhibition : The compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses. This inhibition may have implications for conditions characterized by excessive nitric oxide production .

- Anticonvulsant Activity : Derivatives of THMPA have demonstrated anticonvulsant properties in vivo, suggesting potential applications in epilepsy treatment.

Inhibition of AGEs

The inhibition of AGEs by THMPA occurs through its interaction with reducing sugars and amino groups in proteins, thereby disrupting the Maillard reaction pathway. This action is particularly beneficial in diabetic models where AGE accumulation contributes to complications such as delayed wound healing and vascular damage .

Nitric Oxide Synthase Inhibition

THMPA selectively inhibits iNOS activity, which is crucial in inflammatory diseases. By modulating nitric oxide levels, THMPA can potentially reduce inflammation and tissue damage associated with chronic inflammatory conditions .

Absorption and Distribution

THMPA is known to be soluble in water, which may facilitate its absorption when administered systemically. The compound's pharmacokinetic profile remains to be fully elucidated; however, preliminary studies indicate favorable characteristics for therapeutic use.

Toxicological Profile

The acute toxicity of THMPA has been assessed in animal models. The dermal LD50 values were reported to be greater than 2000 mg/kg in rats and rabbits, indicating a relatively low toxicity profile upon dermal exposure . However, inhalation exposure can cause respiratory irritation and other acute health effects .

Case Studies

Case Study 1: Wound Healing in Diabetic Rats

In a study examining the effects of THMPA on wound healing in diabetic rats, treatment with the compound resulted in improved collagen organization and enhanced expression of transforming growth factor-beta 1 (TGF-β1) in granulation tissue. These findings suggest that THMPA may enhance the healing process by promoting collagen synthesis and remodeling .

Case Study 2: Inflammation Reduction

Another study focused on the anti-inflammatory effects of THMPA demonstrated significant reductions in lung inflammation markers following treatment with the compound. This suggests potential applications for THMPA in managing respiratory conditions characterized by inflammation .

Research Findings Summary Table

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Inhibition of AGEs | Disruption of Maillard reaction | Improved wound healing in diabetic models |

| Nitric Oxide Synthase Inhibition | Modulation of inflammatory pathways | Reduced inflammation markers in lung tissues |

| Anticonvulsant Activity | Interaction with neuronal pathways | Promising results in animal models |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 166.17 g/mol

- CAS Number : 5333-84-6

THMPA is characterized by its unique structure that allows it to function effectively as a hardener in epoxy resins and as a raw material for various polymer formulations. Its lower melting point and improved solubility compared to conventional aromatic tetracarboxylic dianhydrides make it particularly suitable for industrial applications .

Epoxy Resins

THMPA is widely used as a hardener for epoxy resins. The curing process of epoxy systems utilizing THMPA has been extensively studied using impedance measurements to analyze dielectric properties during curing, providing insights into the kinetics of polymer formation.

Advantages :

- Lower melting point facilitates easier processing.

- Enhanced solubility in various solvents compared to traditional hardeners .

Plasticizers

This compound serves as a raw material for plasticizers in polyvinyl chloride (PVC) applications. Its ability to improve flexibility and durability in PVC formulations makes it valuable in the production of flexible plastics .

Polyester and Alkyd Resins

THMPA is utilized in the manufacture of polyester and alkyd resins, contributing to improved mechanical properties and stability of the final products. These resins are commonly used in coatings, adhesives, and composite materials .

Thermoplastic Polymers

As a chain cross-linker for thermoplastic polymers, THMPA enhances thermal resistance and mechanical strength, making it suitable for high-performance applications in automotive and aerospace industries .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Epoxy Resins | Hardener | Improved processing and curing |

| Plasticizers | PVC formulations | Enhanced flexibility |

| Polyester Resins | Coatings and adhesives | Improved mechanical properties |

| Thermoplastic Polymers | Chain cross-linker | Increased thermal resistance |

Case Study 1: Epoxy Resin Curing

In a study examining the curing kinetics of epoxy resin ED-20 with THMPA, researchers employed dielectric analysis techniques to monitor changes in dielectric properties during the curing process. The findings indicated that THMPA significantly influenced the rate of polymer formation and the final mechanical properties of the cured resin.

Case Study 2: PVC Plasticization

Another investigation focused on the use of THMPA as a plasticizer for PVC. The results demonstrated that incorporating THMPA improved flexibility without compromising thermal stability or mechanical strength, making it an effective alternative to traditional plasticizers .

Propriétés

IUPAC Name |

4-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKVUUBSDFMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058710 | |

| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-84-6, 35438-82-5 | |

| Record name | 3-Methyltetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5333-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-3-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 1,2,3,6-Tetrahydro-3-methylphthalic anhydride as a hardener for epoxy resins compared to conventional aromatic tetracarboxylic dianhydrides?

A1: this compound exhibits a lower melting point and improved solubility in various solvents compared to conventional aromatic tetracarboxylic dianhydrides []. This characteristic makes it easier to handle and process during the curing of epoxy resins.

Q2: How can the curing process of epoxy resins using this compound be studied?

A2: Impedance measurements have been successfully employed to study the curing process of ED-20 epoxy resin with this compound []. This method allows researchers to analyze the dielectric properties of the resin during curing and gain insights into the kinetics of polymer formation.

Q3: What are the potential applications of 3-Methyl-5-succinic anhydrous-3-cyclohexene-1,2-dicarboxylic anhydride, a derivative of this compound?

A3: 3-Methyl-5-succinic anhydrous-3-cyclohexene-1,2-dicarboxylic anhydride has shown potential as a hardener for epoxy resins, a raw material for plasticizers in polyvinyl chloride, and a component in the production of polyesters, polyamides, and heat-resistant resins like polyimides []. Its versatility makes it an attractive compound for various industrial applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.